molecular formula C20H25ClN2O4S B11500430 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Cat. No.: B11500430
M. Wt: 424.9 g/mol
InChI Key: YTZLWQRYUYDETA-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and 2,6-dimethylphenylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Common catalysts include Lewis acids such as aluminum chloride or boron trifluoride. Reagents like triethylamine or pyridine may be used to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is typically purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. Automation and process optimization are key to ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine
  • 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
  • 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine

Uniqueness

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of both chloro and dimethoxy groups on the benzenesulfonyl moiety. These structural features contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H25ClN2O4S

Molecular Weight

424.9 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine

InChI

InChI=1S/C20H25ClN2O4S/c1-14-6-5-7-15(2)20(14)22-8-10-23(11-9-22)28(24,25)19-13-17(26-3)16(21)12-18(19)27-4/h5-7,12-13H,8-11H2,1-4H3

InChI Key

YTZLWQRYUYDETA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC

Origin of Product

United States

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